3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, also known as AH-7921, is a synthetic compound that belongs to the class of new psychoactive substances. It is structurally related to traditional opioid analgesics and has been studied for its pharmacological properties. The compound has garnered attention due to its potential therapeutic applications and associated risks.
AH-7921 was first synthesized in the mid-1970s by Allen & Hanburys, a pharmaceutical company. The compound has been the subject of various studies focusing on its synthesis, pharmacology, and toxicology, particularly in the context of opioid receptor activity and its implications for public health.
AH-7921 is classified as a synthetic opioid analgesic. It is recognized as a new psychoactive substance by organizations such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and is included in various reports discussing its health risks and regulatory status.
The synthesis of 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide involves several chemical reactions that typically include the formation of the dimethylamino group and the cyclohexylmethyl moiety. Specific synthetic routes may vary, but they generally follow established protocols for creating N-substituted benzamides.
The compound can be synthesized through a multi-step process involving:
The molecular structure of 3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide can be represented as follows:
AH-7921 can undergo various chemical reactions typical of amides and amines, including:
Reactivity studies indicate that AH-7921's structure allows it to interact with various reagents, which may be exploited in synthetic chemistry for developing analogs with modified pharmacological profiles.
AH-7921 exhibits its pharmacological effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at both mu-opioid receptors (MOR) and kappa-opioid receptors (KOR), which are critical pathways for pain modulation and reward mechanisms.
In vitro studies have shown that AH-7921 binds with high affinity to these receptors, indicating its potential effectiveness as an analgesic agent. For instance, it has demonstrated binding affinities of approximately 60 nM for mu-opioid receptors and 34 nM for kappa-opioid receptors, alongside significant activity at serotonin transporters.
AH-7921 is soluble in organic solvents but exhibits limited solubility in water, which may influence its bioavailability and pharmacokinetics.
AH-7921 has been investigated primarily for its potential use as an analgesic in medical settings. Its structural similarity to other opioids suggests it may provide pain relief while also posing risks associated with opioid use, such as dependency and toxicity.
Research continues into understanding its full pharmacological profile and potential therapeutic applications, particularly in pain management contexts where traditional opioids may not be suitable due to side effects or abuse potential.
CAS No.: 17066-67-0
CAS No.: 76703-62-3
CAS No.: 12712-72-0
CAS No.: 68002-72-2
CAS No.: 36548-09-1
CAS No.: